molecular formula C7H5F4NO3S B13521545 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide

Cat. No.: B13521545
M. Wt: 259.18 g/mol
InChI Key: HMIDJBRHCUDVJT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide is a fluorinated aromatic sulfonamide compound It is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2,3,5,6-tetrafluorophenol as a starting material, which undergoes methoxylation and subsequent sulfonamidation under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent steps of methoxylation and sulfonamidation are carried out in reactors designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group and potentially leading to different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s binding affinity and specificity, while the sulfonamide group can form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-methoxybenzamide
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonamide
  • 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid

Comparison: Compared to these similar compounds, 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H5F4NO3S

Molecular Weight

259.18 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H5F4NO3S/c1-15-6-2(8)4(10)7(16(12,13)14)5(11)3(6)9/h1H3,(H2,12,13,14)

InChI Key

HMIDJBRHCUDVJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F

Origin of Product

United States

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